Cas no 2483-65-0 (3-Aminopyrrolidin-2-one)
3-Aminopyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminopyrrolidin-2-one
- 3-amino-pyrrolidin-2-one
- (+/-)-3-amino-2-pyrrolidone
- 2-Pyrrolidinone, 3-aMino-
- 3-Amino-2-pyrrolidinone
- 3-aminopyrrolidin-2-one(SALTDATA: FREE)
- D,L-3-amino-2-pyrrolidinone
- 3-Amino-2-oxopyrrolidine
- 2483-65-0
- AKOS004120712
- EN300-208000
- ALBB-014148
- YNDAMDVOGKACTP-UHFFFAOYSA-N
- SY005647
- CS-0067776
- DB-014234
- (S)-3-AMINO-PYRROLIDIN-2-ONE
- SY005646
- SB36167
- Butyro-1,4-lactam, 2-amino-
- AS-35763
- 1FD3C69D-0458-4A1B-AB1A-6791420692FD
- AB64075
- SY005648
- RAC 3-AMINO-PYRROLIDIN-2-ONE
- AKOS016343818
- 3-AMINO-2-PYRROLIDONE
- AC-29504
- 3-aminopyrrolidin-2-one, AldrichCPR
- AB64072
- 856175-87-6
- J-502442
- SCHEMBL50584
- J-502216
- MFCD08274920
-
- MDL: MFCD08274920
- Inchi: 1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)
- InChI Key: YNDAMDVOGKACTP-UHFFFAOYSA-N
- SMILES: O=C1C(CCN1)N
Computed Properties
- Exact Mass: 100.06374
- Monoisotopic Mass: 100.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 91.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.127±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 106-108 ºC
- Boiling Point: 305.6℃ at 760 mmHg
- Solubility: Soluble (317 g/l) (25 º C),
- PSA: 55.12
3-Aminopyrrolidin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Hazard Category Code: R22
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
3-Aminopyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005835-5g |
3-Aminopyrrolidin-2-one |
2483-65-0 | 97% | 5g |
$2050.20 | 2023-09-02 | |
| Alichem | A109005835-10g |
3-Aminopyrrolidin-2-one |
2483-65-0 | 97% | 10g |
$2982.84 | 2023-09-02 | |
| Alichem | A109005835-25g |
3-Aminopyrrolidin-2-one |
2483-65-0 | 97% | 25g |
$4968.72 | 2023-09-02 | |
| Fluorochem | 047644-1g |
3-Amino-2-pyrrolidinone |
2483-65-0 | 98% | 1g |
£285.00 | 2022-03-01 | |
| Fluorochem | 047644-5g |
3-Amino-2-pyrrolidinone |
2483-65-0 | 98% | 5g |
£478.00 | 2021-05-20 | |
| AstaTech | 51275-0.1/G |
3-AMINO-2-PYRROLIDINONE |
2483-65-0 | 97% | 0.1/G |
$49 | 2022-06-02 | |
| AstaTech | 51275-0.25/G |
3-AMINO-2-PYRROLIDINONE |
2483-65-0 | 97% | 0.25g |
$157 | 2023-09-17 | |
| AstaTech | 51275-1/G |
3-AMINO-2-PYRROLIDINONE |
2483-65-0 | 97% | 1/G |
$245 | 2022-06-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13391-25g |
3-aminopyrrolidin-2-one |
2483-65-0 | 97% | 25g |
$1925 | 2023-09-07 | |
| TRC | A629968-25mg |
3-Aminopyrrolidin-2-one |
2483-65-0 | 25mg |
$ 64.00 | 2023-04-19 |
3-Aminopyrrolidin-2-one Suppliers
3-Aminopyrrolidin-2-one Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-Aminopyrrolidin-2-one
Introduction to 3-Aminopyrrolidin-2-one (CAS No. 2483-65-0)
3-Aminopyrrolidin-2-one, identified by the chemical compound code CAS No. 2483-65-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyrrolidine core with an amine and a carbonyl group, exhibits versatile reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can fine-tune its pharmacological properties, making it a cornerstone in the development of novel therapeutic agents.
The 3-Aminopyrrolidin-2-one scaffold has been extensively explored in the design of small-molecule drugs due to its ability to interact with biological targets in multiple ways. The presence of both the amino group and the carbonyl functionality provides opportunities for hydrogen bonding, ionic interactions, and further chemical derivatization, which are crucial for drug design. Recent studies have highlighted its role in the development of compounds targeting neurological disorders, infectious diseases, and even certain types of cancer.
In the realm of medicinal chemistry, 3-Aminopyrrolidin-2-one has been utilized as a key building block in the synthesis of protease inhibitors, which are essential for treating conditions such as HIV/AIDS and hepatitis C. The pyrrolidine ring mimics natural amino acid sequences, allowing these inhibitors to bind tightly to their target enzymes. For instance, derivatives of 3-Aminopyrrolidin-2-one have shown promise in inhibiting viral proteases by mimicking the transition state of peptide bond hydrolysis.
Moreover, the compound has found applications in the development of antimicrobial agents. The unique structural features of 3-Aminopyrrolidin-2-one enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Researchers have reported its efficacy against multi-drug resistant bacteria by incorporating it into novel antibiotics that combine structural inspiration from natural products with synthetic modifications.
Recent advancements in computational chemistry have further enhanced the utility of 3-Aminopyrrolidin-2-one as a drug candidate. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into its mechanism of action. These studies have not only accelerated the drug discovery process but also allowed for the optimization of lead compounds with improved pharmacokinetic profiles.
The synthesis of 3-Aminopyrrolidin-2-one itself is another area where innovation has been prominent. Modern synthetic routes have focused on improving yield and reducing environmental impact. Catalytic methods and green chemistry principles have been employed to develop more sustainable processes for producing this compound on an industrial scale. Such advancements are crucial for ensuring a reliable supply chain for pharmaceutical applications.
In conclusion, 3-Aminopyrrolidin-2-one (CAS No. 2483-65-0) represents a fascinating example of how structural diversity can be leveraged to develop therapeutic agents with broad applications. Its role in drug discovery continues to evolve, driven by ongoing research and technological innovations. As our understanding of biological systems deepens, compounds like 3-Aminopyrrolidin-2-one are poised to play an even more significant role in addressing global health challenges.
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